molecular formula C10H13ClN2O4S B1323343 Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate CAS No. 35442-35-4

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate

Cat. No.: B1323343
CAS No.: 35442-35-4
M. Wt: 292.74 g/mol
InChI Key: PRHNUUWYZMUIAO-UHFFFAOYSA-N
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Description

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate is a chemical compound with the molecular formula C10H13ClN2O4S and a molecular weight of 292.74 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it can inhibit the proliferation of certain cell types by interfering with key signaling pathways that regulate cell growth and division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, it may alter gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation or interaction with other compounds in the medium.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on biological processes. Toxicity studies have indicated that excessive doses can cause significant harm to the organism, highlighting the importance of dosage regulation.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can affect metabolic flux and alter the levels of specific metabolites, thereby influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments, affecting its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it ensures that the compound reaches its site of action within the cell.

Preparation Methods

The synthesis of Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate typically involves the reaction of 5-chloro-2-methyl-4-sulfamoylphenol with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate is used in various scientific research applications, including:

    Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects and its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical properties and diverse applications in scientific research.

Properties

IUPAC Name

ethyl N-(5-chloro-2-methyl-4-sulfamoylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O4S/c1-3-17-10(14)13-8-5-7(11)9(4-6(8)2)18(12,15)16/h4-5H,3H2,1-2H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHNUUWYZMUIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641008
Record name Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35442-35-4
Record name Ethyl N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35442-35-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl (5-chloro-2-methyl-4-sulfamoylphenyl)carbamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ethyl N-[4-(aminosulfonyl)-5-chloro-2-methylphenyl]carbamate
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